2-[(3-Methyl-1,1-dioxidotetrahydro-3-thienyl)amino]ethanol hydrochloride
Overview
Description
“2-[(3-Methyl-1,1-dioxidotetrahydro-3-thienyl)amino]ethanol hydrochloride” is a chemical compound with the linear formula C7H16ClNO3S .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C7H16ClNO3S . It contains carbon ©, hydrogen (H), nitrogen (N), oxygen (O), sulfur (S), and chlorine (Cl) atoms .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . The molecular weight of this compound is 229.72 .Scientific Research Applications
Synthesis and Pharmacological Properties
- The compound has been involved in the synthesis of thiophene derivatives, such as thienylthioureas and thienopyrimidinones, which were evaluated for their analgesic and anti-inflammatory activities. Some of these derivatives showed activities comparable to acetylsalicylic acid, indicating potential pharmacological applications (Cannito et al., 1990).
Antimicrobial and Antihypoxic Activities
- The compound has been used in the synthesis of pyrrolinones, which were studied for their antimicrobial activity. These compounds showed some level of antimicrobial efficacy, indicating their potential in antimicrobial applications (Gein et al., 2015). Additionally, similar compounds were investigated for their antihypoxic activity, providing insights into their potential use in treating conditions related to hypoxia (Gein et al., 2015).
Chemical Synthesis and Characterization
- Research has also focused on the chemical synthesis and characterization of related compounds, exploring novel synthetic routes and evaluating their properties in different solvents. These studies contribute to a deeper understanding of the chemical behavior and potential applications of these compounds in various fields (Guerra-Contreras et al., 2017).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2-[(3-methyl-1,1-dioxothiolan-3-yl)amino]ethanol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3S.ClH/c1-7(8-3-4-9)2-5-12(10,11)6-7;/h8-9H,2-6H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBFKIWDWQINJAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCS(=O)(=O)C1)NCCO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
329325-19-1 | |
Record name | Ethanol, 2-[(tetrahydro-3-methyl-1,1-dioxido-3-thienyl)amino]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=329325-19-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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